N-acetyl-LTE4
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Overview
Description
N-acetyl-leukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. Leukotrienes are lipid mediators derived from arachidonic acid and play a significant role in inflammatory and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-leukotriene E4 can be synthesized through the acetylation of leukotriene E4. The process involves the reaction of leukotriene E4 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of N-acetyl-leukotriene E4 involves the large-scale synthesis of leukotriene E4 followed by its acetylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-leukotriene E4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form omega-hydroxy and omega-carboxy derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions
Major Products Formed
Oxidation: Omega-hydroxy-N-acetyl-leukotriene E4 and omega-carboxy-N-acetyl-leukotriene E4.
Reduction: Reduced forms of N-acetyl-leukotriene E4.
Substitution: Various acetylated derivatives
Scientific Research Applications
N-acetyl-leukotriene E4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of leukotriene metabolism and synthesis.
Biology: Investigated for its role in inflammatory and allergic responses.
Medicine: Studied for its potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for leukotriene activity .
Mechanism of Action
N-acetyl-leukotriene E4 exerts its effects by binding to specific leukotriene receptors, such as cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells .
Comparison with Similar Compounds
Similar Compounds
Leukotriene E4: The parent compound of N-acetyl-leukotriene E4.
Leukotriene C4 and Leukotriene D4: Other cysteinyl leukotrienes involved in inflammatory responses
Uniqueness
N-acetyl-leukotriene E4 is unique due to its acetyl group, which influences its metabolic stability and biological activity. It is a major biliary metabolite, distinguishing it from other leukotrienes that are primarily found in different biological fluids .
Properties
Molecular Formula |
C25H39NO6S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-HXDOPMNESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonyms |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Origin of Product |
United States |
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